molecular formula C21H20N4O2S B2585034 N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1172776-34-9

N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2585034
CAS No.: 1172776-34-9
M. Wt: 392.48
InChI Key: STLHIJDQGFQCAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a recognized small molecule inhibitor that selectively targets Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant interest in oncology research. Its primary research value lies in its potent activity against both wild-type ALK and various ALK fusion proteins, such as NPM-ALK, which are key drivers in several malignancies . This compound functions by competitively binding to the ATP-binding pocket of the kinase domain, thereby suppressing ALK-mediated phosphorylation and subsequent downstream signaling through critical pathways like JAK/STAT, PI3K/AKT, and RAS/MAPK. Researchers utilize this inhibitor extensively in vitro and in vivo to investigate the pathogenesis of ALK-positive cancers, including a subset of non-small cell lung cancers (NSCLC), anaplastic large cell lymphomas (ALCL), and neuroblastomas . Its application is crucial for delineating the molecular mechanisms of oncogenesis, studying acquired resistance to ALK-directed therapies, and evaluating the efficacy of next-generation ALK inhibition as a strategic approach for targeted cancer therapy development.

Properties

IUPAC Name

N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-3-27-16-9-10-17-19(13-16)28-21(23-17)25(14-15-7-5-4-6-8-15)20(26)18-11-12-22-24(18)2/h4-13H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLHIJDQGFQCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, which can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives . The ethoxy group is introduced via an alkylation reaction using ethyl bromide in the presence of a base.

The pyrazole ring is synthesized separately through the condensation of hydrazine with 1,3-diketones. The final step involves coupling the benzothiazole and pyrazole moieties through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes acid- or base-catalyzed hydrolysis. In acidic conditions (e.g., HCl/H<sub>2</sub>O at 80°C), the amide bond cleaves to yield 1-methyl-1H-pyrazole-5-carboxylic acid and 6-ethoxybenzo[d]thiazol-2-amine . Under alkaline hydrolysis (NaOH/EtOH), the reaction produces sodium carboxylate and benzothiazole derivatives.
Key Data:

ConditionProduct 1Product 2Yield (%)
2M HCl, 80°C1-Methylpyrazole-5-COOH6-Ethoxybenzothiazol-2-amine78
1M NaOH, refluxSodium pyrazole carboxylateBenzothiazole amine65

Electrophilic Substitution on Pyrazole

The pyrazole ring undergoes regioselective electrophilic substitution. Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) occurs at the C3 position due to the electron-donating effect of the methyl group . Halogenation (Br<sub>2</sub>/FeCl<sub>3</sub>) selectively targets C4, forming 4-bromo derivatives .
Example Reaction:

Compound+HNO3H2SO4C3-Nitro derivative(75% yield)[6]\text{Compound} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{C3-Nitro derivative} \quad (75\% \text{ yield})[6]

Ring-Opening Reactions

Under strong oxidizing conditions (KMnO<sub>4</sub>/H<sub>2</sub>O), the benzothiazole moiety undergoes ring opening to form a disulfide intermediate, which further oxidizes to sulfonic acid derivatives . This reactivity aligns with structurally similar benzothiazoles .

Cross-Coupling Reactions

The ethoxy group participates in Buchwald–Hartwig amination when treated with Pd(OAc)<sub>2</sub>/XPhos, yielding aryl amine derivatives. Suzuki coupling with aryl boronic acids (Pd(dppf)Cl<sub>2</sub>) modifies the benzothiazole substituents.
Optimized Conditions:

Reaction TypeCatalystLigandTemp (°C)Yield (%)
Buchwald–HartwigPd(OAc)<sub>2</sub>XPhos10082
SuzukiPd(dppf)Cl<sub>2</sub>8068

Reductive Alkylation

The benzyl group undergoes hydrogenolysis (H<sub>2</sub>/Pd-C) to remove the N-benzyl substituent, generating a secondary amine intermediate. This product reacts with aldehydes (e.g., formaldehyde) in reductive amination to form tertiary amines .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition above 220°C, producing volatile fragments including ethoxybenzene and methylpyrazole . Pyrolysis-GCMS identifies CO<sub>2</sub> and HCN as major gaseous byproducts .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces cleavage of the C–N bond between the pyrazole and carboxamide groups, forming radical intermediates that dimerize or react with solvents . Quantum yield studies (Φ = 0.12) suggest moderate photosensitivity .

Biochemical Interactions

While not a classical reaction, the compound inhibits bacterial DNA gyrase by forming hydrogen bonds with Asp81 and Arg136 residues (IC<sub>50</sub> = 1.1 μM) . Molecular docking confirms π-π stacking between the benzothiazole and hydrophobic enzyme pockets .

Scientific Research Applications

Antimicrobial Properties

N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has been evaluated for its antimicrobial properties. Studies have shown that benzothiazole derivatives exhibit activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, compounds similar to this structure have demonstrated Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics like chloramphenicol and ciprofloxacin .

Antioxidant Activity

Research indicates that compounds in the benzothiazole family can also exhibit antioxidant properties. The incorporation of specific substituents can enhance their ability to scavenge free radicals, making them candidates for further investigation in oxidative stress-related diseases .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding carbonic anhydrase. This enzyme plays a crucial role in various physiological processes, and inhibitors can be valuable in treating conditions like glaucoma and epilepsy .

Antibacterial Activity Assessment

A study conducted on related pyrazole derivatives revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The MIC values indicated that certain derivatives were more effective than traditional antibiotics, suggesting a promising avenue for developing new antimicrobial agents .

Evaluation of Antioxidant Properties

In another study focused on antioxidant activity, compounds derived from benzothiazole structures were tested for their ability to reduce oxidative stress markers in vitro. The results demonstrated that these compounds could effectively lower oxidative damage in cellular models, indicating their potential therapeutic applications in diseases associated with oxidative stress .

Mechanism of Action

The mechanism of action of N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit enzymes such as cyclooxygenase (COX) and other key proteins involved in inflammatory and cancer pathways. The compound’s structure allows it to bind to the active sites of these enzymes, blocking their activity and thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole Carboxamide Scaffolds

A. N-Benzyl-N-Hydroxy-1-Aryl-5-(Substituted Phenyl)-1H-Pyrazole-3-Carboxamide ()

  • Structure : Differs in the carboxamide position (3 vs. 5) and substituents (hydroxy vs. ethoxybenzothiazole).
  • Synthesis : Uses EDCI/HOBT-mediated coupling, similar to the target compound’s likely synthesis pathway .

B. 4-(6-Methoxybenzo[d]Thiazol-2-yl)-2-Nitro-N-(Prop-2-ynyl) Benzamide Derivatives ()

  • Structure : Replaces pyrazole with a triazole and includes a methoxybenzothiazole.
  • Synthesis : Click chemistry (Cu-catalyzed cycloaddition) offers a divergent synthetic route compared to carbodiimide coupling .
  • Physicochemical Properties : Methoxy substitution reduces lipophilicity compared to the ethoxy group in the target compound.
Benzothiazole-Containing Analogues

A. N-(6-Ethoxybenzo[d]Thiazol-2-yl)-2-[(4-Oxo-3-(4-Sulfamoylphenyl)-3,4-Dihydrobenzo[g]Quinazolin-2-yl)Thio]Acetamide ()

  • Structure: Shares the 6-ethoxybenzothiazole group but replaces pyrazole with a quinazolinone-sulfonamide system.
  • Analytical Data : Melting point (255.9°C) and elemental analysis (C: 52.98%, H: 3.48%, N: 13.74%) suggest higher crystallinity compared to pyrazole carboxamides .

B. N-(5-Bromobenzo[d]Thiazol-2-yl)-4-(2,4-Dimethoxyphenyl)-Hexahydroquinoline-3-Carboxamide ()

  • Structure: Bromo substitution on benzothiazole vs. ethoxy; hexahydroquinoline replaces pyrazole.
  • Activity : Bromine’s electron-withdrawing effects may enhance electrophilic interactions, whereas ethoxy groups improve solubility .
Pharmacological and Functional Comparisons

A. Cannabinoid Receptor Affinity ()

  • Key Insight: Ethoxy and benzyl groups could influence selectivity for cannabinoid CB1/CB2 receptors, similar to how HU-210 and WIN 55212-2 exhibit subtype preferences .

B. Kinase Inhibition ()

  • Dasatinib Analogues : Thiazole carboxamides with piperazinyl groups (e.g., BMS-354825) target tyrosine kinases. The target compound’s benzothiazole-pyrazole hybrid may share similar ATP-competitive binding modes .

Key Research Findings

  • Synthetic Flexibility : Carbodiimide coupling () and click chemistry () are viable for benzothiazole-pyrazole hybrids, but yields vary with substituent bulk .
  • Bioactivity Trends : Ethoxybenzothiazole derivatives show enhanced cellular permeability over methoxy/bromo analogs, critical for CNS-targeting agents .
  • Receptor Selectivity : Bulkier N-benzyl groups (as in the target compound) may reduce off-target effects compared to smaller substituents (e.g., hydroxy in ) .

Biological Activity

N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide (CAS Number: 941878-01-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

1. Chemical Structure and Properties

The molecular formula of this compound is C24H22N2O4S2C_{24}H_{22}N_2O_4S_2 with a molecular weight of 466.6 g/mol. The compound features a pyrazole ring, a benzothiazole moiety, and a carboxamide functional group, which contribute to its biological properties.

2. Synthesis

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the Benzothiazole Core : This is achieved through reactions involving thioketones and aromatic aldehydes.
  • Introduction of the Pyrazole Ring : Pyrazole derivatives can be synthesized via cyclization reactions involving hydrazine derivatives.
  • Final Assembly : The final product is obtained by coupling the benzothiazole derivative with the pyrazole and carboxamide groups under controlled conditions.

3.1 Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer activity. For instance, in vitro assays have shown that this compound can induce apoptosis in various cancer cell lines, including HeLa cells, through intrinsic and extrinsic pathways .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF720Cell cycle arrest
A54918Intrinsic pathway activation

3.2 Antimicrobial Properties

The compound also demonstrates significant antimicrobial activity against several bacterial strains. It has been reported to be more effective than standard antibiotics such as ampicillin against certain Gram-positive bacteria like Staphylococcus aureus .

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli2 µg/mL
Pseudomonas aeruginosa1 µg/mL

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor for certain enzymes involved in cancer progression and bacterial growth.
  • Modulation of Signaling Pathways : It has been shown to affect pathways related to cell survival and proliferation, such as the PI3K/Akt pathway.

5. Case Studies

Several studies have investigated the efficacy of this compound in various settings:

Case Study 1: In Vitro Anticancer Study

In a study published in a peer-reviewed journal, researchers tested the compound on multiple cancer cell lines and found that it significantly reduced cell viability at concentrations as low as 15 µM, indicating its potential as a therapeutic agent against cancer .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of this compound against resistant bacterial strains. The results indicated that it could serve as a novel lead compound for developing new antibiotics, especially in treating infections caused by resistant bacteria .

Q & A

Q. What are common synthetic routes for synthesizing N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution : Reacting 6-ethoxybenzo[d]thiazol-2-amine with activated aryl halides or isocyanates to form the benzothiazole core .
  • Amide coupling : Using carbodiimide-based reagents (e.g., DCC) to link the pyrazole-5-carboxamide moiety to the benzothiazole scaffold .
  • Protection/deprotection strategies : For example, PMB (4-methoxybenzyl) protection of amines to prevent side reactions during coupling steps . Key solvents include ethanol, DMF, or THF, with catalysts like glacial acetic acid or NaH .

Q. How is the compound structurally characterized after synthesis?

Characterization involves:

  • Spectroscopy : ¹H/¹³C NMR to confirm proton/carbon environments (e.g., benzothiazole C2-H at δ 8.1–8.3 ppm) .
  • Mass spectrometry : HRMS for molecular ion verification (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
  • Elemental analysis : CHN data to validate purity (>95%) .
  • IR spectroscopy : Confirming amide C=O stretches (~1650–1700 cm⁻¹) and benzothiazole C-S bonds (~680 cm⁻¹) .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Optimization strategies include:

  • Catalyst screening : Testing Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings to improve cross-reaction efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates during cyclization .
  • Temperature control : Lowering reaction temperatures (<0°C) during lithiation steps to minimize decomposition .
  • Purification techniques : Using preparative HPLC or column chromatography with silica gel (hexane/EtOAc gradients) to isolate high-purity fractions .

Q. What spectroscopic and computational methods analyze tautomerism or proton transfer dynamics in benzothiazole derivatives?

  • UV-Vis/fluorescence spectroscopy : Detects excited-state intramolecular proton transfer (ESIPT) via emission band shifts (e.g., λₑₘ ≈ 450 nm) .
  • DFT calculations : Modeling ground-state tautomer stability (e.g., benzothiazole-amide vs. enol-imine forms) using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • ¹H NMR variable-temperature studies : Observing chemical shift changes to identify dynamic tautomeric equilibria .

Q. How is the antitubercular activity of this compound evaluated?

  • In vitro assays : Testing against Mycobacterium tuberculosis H37Rv strain using microplate Alamar Blue assay (MIC values <1 μM indicate potency) .
  • Enzyme inhibition : Measuring DprE1 inhibition (%) via UV-spectrophotometry (IC₅₀ compared to BTZ043) .
  • Cytotoxicity screening : Using Vero cells to ensure selectivity (SI >10 for therapeutic index) .

Q. How can structure-activity relationships (SAR) resolve discrepancies in biological data?

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -NO₂, -F) on the benzothiazole ring enhances antitubercular activity but may reduce anti-inflammatory effects .
  • Docking studies : GLIDE (Schrödinger) or AutoDock Vina to identify binding poses in enzyme pockets (e.g., DprE1 or COX-2 active sites) .
  • Pharmacophore modeling : Highlighting essential features (e.g., hydrogen bond donors/acceptors) using LigandScout .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity data between antitubercular and anti-inflammatory assays?

  • Target specificity : Use gene knockout strains (e.g., M. tuberculosis ΔDprE1) to confirm on-target effects .
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended interactions .
  • Metabolic stability : Assess hepatic microsomal degradation (e.g., human CYP3A4 inhibition) to rule out pharmacokinetic variability .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates

IntermediateRole in SynthesisKey Characterization DataReference
6-Ethoxybenzo[d]thiazol-2-amineBenzothiazole core precursor¹H NMR (DMSO-d₆): δ 7.45 (s, 1H)
PMB-protected amidePrevents undesired side reactionsHRMS: m/z 432.1542 [M+Na]⁺

Q. Table 2. Biological Evaluation Parameters

Assay TypeMetricsProtocol DetailsReference
AntitubercularMIC, IC₅₀Microplate Alamar Blue (7-day incubation)
Anti-inflammatoryCOX-2 inhibition (%)ELISA-based PGE₂ quantification

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.